Chemical structure and properties of Ethyl 5-bromo-6-methoxypicolinate
Chemical structure and properties of Ethyl 5-bromo-6-methoxypicolinate
This guide provides an in-depth technical analysis of Ethyl 5-bromo-6-methoxypicolinate , a critical heterocyclic building block in medicinal chemistry.
Strategic Pharmacophore & Synthetic Utility[1][2][3]
Executive Summary
Ethyl 5-bromo-6-methoxypicolinate (CAS: 1214337-82-2) is a highly functionalized pyridine scaffold extensively utilized in the discovery of small-molecule therapeutics. Its structural value lies in its orthogonal reactivity profile :
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C5-Bromide: A sterile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) allowing rapid scaffold decoration.
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C2-Ester: An electrophilic warhead ready for cyclization into fused heterocycles (e.g., imidazopyridines) or conversion to amides.
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C6-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's electron density, enhancing the oxidative addition rates at the C5 position while improving the solubility profile of the final drug candidate.
This compound is a documented intermediate in the synthesis of S1P1 receptor agonists (immunomodulators) and various kinase inhibitors where the pyridine core mimics the adenosine triphosphate (ATP) hinge-binding region.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | Ethyl 5-bromo-6-methoxypyridine-2-carboxylate |
| CAS Number | 1214337-82-2 |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.09 g/mol |
| SMILES | CCOC(=O)C1=NC(OC)=C(Br)C=C1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| LogP (Calc) | ~2.3 (Moderate lipophilicity) |
| H-Bond Acceptors | 4 (N, OMe, C=O, O-Et) |
Synthetic Pathways & Manufacturing
The synthesis of Ethyl 5-bromo-6-methoxypicolinate is typically achieved through a regioselective electrophilic aromatic substitution on the electron-rich 6-methoxypicolinate scaffold.
Core Synthesis Logic
The 6-methoxy group acts as a strong ortho/para-director. In the pyridine system (N=1), the 6-position is occupied. The 3-position (ortho to ester) and 5-position (ortho to methoxy) are the available sites.
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C3 Position: Sterically hindered by the ethyl ester and electronically deactivated by the electron-withdrawing carbonyl.
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C5 Position: Activated by the ortho-methoxy group and sterically accessible.
Thus, bromination occurs exclusively at the C5 position .
Step-by-Step Protocol (Laboratory Scale)
Precursor: Ethyl 6-methoxypicolinate (derived from 6-hydroxypicolinic acid via O-methylation).
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
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Dissolution: Dissolve Ethyl 6-methoxypicolinate (1.0 eq) in anhydrous Acetonitrile (10 mL/g).
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Bromination: Add NBS (1.1 eq) portion-wise at 0°C to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC/LC-MS for the consumption of starting material.
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Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Visual Synthesis Workflow
Caption: Linear synthesis route leveraging the ortho-directing power of the methoxy group for selective C5-bromination.
Reactivity Profile & Applications
A. C5-Bromine: The Cross-Coupling Hub
The C5-bromide is the primary site for diversification. The adjacent electron-donating methoxy group makes the C-Br bond slightly more electron-rich than in unsubstituted pyridines, but it remains highly reactive for oxidative addition with Pd(0).
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems common in kinase inhibitors.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
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Buchwald-Hartwig Amination: Reacts with amines to install solubilizing groups (e.g., piperazines).
B. C2-Ester: The Heterocycle Anchor
The ethyl ester is a versatile electrophile.
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Hydrolysis: Converts to the free acid (5-bromo-6-methoxypicolinic acid) for amide coupling.
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Cyclization: Reaction with diamines (e.g., hydrazine, ethylenediamine) yields fused bicyclic systems like triazolopyridines or imidazopyridines .
C. C6-Methoxy: The Tunable Center
While often stable, the methoxy group can be demethylated (using BBr₃) to yield the pyridone tautomer, or displaced by nucleophiles (SNAr) under forcing conditions if the ring is sufficiently activated.
Reactivity Map
Caption: Divergent functionalization pathways available from the core scaffold.
Experimental Protocol: Suzuki Coupling Application
Use Case: Synthesis of a biaryl intermediate for S1P1 agonists.
Objective: Couple Ethyl 5-bromo-6-methoxypicolinate with 4-fluorophenylboronic acid.
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Setup: In a microwave vial, combine:
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Ethyl 5-bromo-6-methoxypicolinate (1.0 eq, 260 mg)
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4-Fluorophenylboronic acid (1.2 eq)
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Pd(dppf)Cl₂·DCM (0.05 eq)
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K₂CO₃ (2.0 eq)
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Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).
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Reaction: Seal and heat at 90°C for 2 hours (or microwave at 110°C for 30 min).
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Workup: Dilute with water, extract with EtOAc. Filter through Celite to remove Pd residues.
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Result: Yields Ethyl 5-(4-fluorophenyl)-6-methoxypicolinate .
Safety & Handling (E-E-A-T)
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Hazards: Classified as Warning .
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Always handle in a fume hood. Avoid dust generation. The methoxy group can make the compound slightly sensitive to strong acids (demethylation risk).
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Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester over long periods.
References
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BLD Pharm. (n.d.). Ethyl 5-bromo-6-methoxypicolinate Product Data. Retrieved from
- Bolli, M. H., et al. (2012). Novel S1P1 receptor agonists – Part 5: From pyridine-based scaffolds to clinical candidates. European Journal of Medicinal Chemistry. (Contextual synthesis of alkoxy-pyridine carboxylic acids).
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ChemicalBook. (2024). Ethyl 5-bromo-6-methoxypicolinate CAS 1214337-82-2.[1][2][3][4] Retrieved from
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Hirokawa, Y., et al. (2000).[5] An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. (Mechanistic insight into bromination of methoxypyridines). Retrieved from
